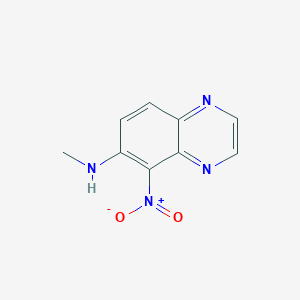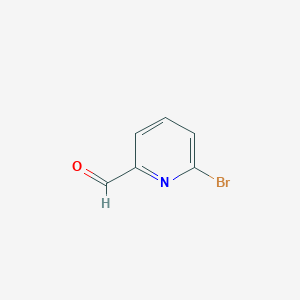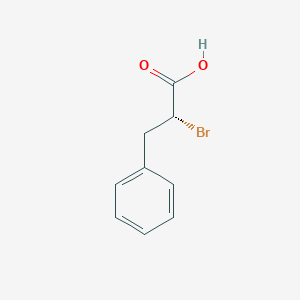
6-Amino-1-benzyluracil
Übersicht
Beschreibung
6-Amino-1-benzyluracil is a heterocyclic organic compound with the molecular formula C₁₁H₁₁N₃O₂. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound is characterized by the presence of an amino group at the 6th position and a benzyl group at the 1st position of the uracil ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-benzyluracil has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-benzyluracil typically involves the introduction of the benzyl group at the N-1 position of uracil, followed by the introduction of the amino group at the 6th position. One common method involves the reaction of 6-chlorouracil with benzylamine under nucleophilic substitution conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-1-benzyluracil undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various alkyl or aryl derivatives.
Wirkmechanismus
The mechanism of action of 6-Amino-1-benzyluracil involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 6th position and the benzyl group at the 1st position play crucial roles in binding to these targets. The compound can inhibit enzyme activity by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function. Additionally, it can interact with nucleic acids, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
6-Amino-1-methyluracil: Similar structure but with a methyl group instead of a benzyl group.
6-Amino-1-phenyluracil: Similar structure but with a phenyl group instead of a benzyl group.
6-Amino-2-thiouracil: Contains a sulfur atom at the 2nd position instead of an oxygen atom.
Uniqueness: 6-Amino-1-benzyluracil is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors, making it a valuable compound for drug development and biochemical research.
Eigenschaften
IUPAC Name |
6-amino-1-benzylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKJOZVQZBJSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=O)NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290717 | |
| Record name | 6-Amino-1-benzyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41862-11-7 | |
| Record name | 6-Amino-1-benzyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41862-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-benzyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041862117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41862-11-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-1-benzyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50290717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 6-Amino-1-benzyluracil in the synthesis of potentially anticancer compounds?
A1: this compound serves as a crucial starting material in the synthesis of various heterocyclic compounds, particularly pyrido[2,3-d]pyrimidine derivatives. [] The research highlights its use in a one-pot, three-component reaction with different aromatic aldehydes and ethyl acetoacetate to create ethyl 5-arylpyridopyrimidine-6-carboxylates. [] These newly synthesized compounds demonstrated promising anticancer activity against the lung cancer cell line A549. []
Q2: How were the synthesized compounds characterized, and were any computational studies performed to understand their potential anticancer mechanisms?
A2: Researchers characterized the synthesized compounds using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and mass spectrometry, as well as elemental analysis. [] To further investigate their potential anticancer mechanisms, a molecular docking study was conducted. [] This study explored the interactions of the synthesized compounds with proteins known to play crucial roles in cancer progression, particularly lung cancer. [] The results indicated that several compounds, including some derived from this compound, exhibited strong binding affinities to target proteins such as CDK2, Jak2, and DHFR. [] These findings suggest the potential of these compounds as chemotherapeutic agents, warranting further investigation.
Q3: Are there other synthetic applications for this compound beyond anticancer research?
A3: While the provided research focuses on the anticancer potential of compounds derived from this compound, it can also act as a precursor in synthesizing other biologically active compounds. For instance, it can be used to create methylenebis(2-thiouracils), tricyclic pyrimidines, and 6-alkylthiopurine-2-ones, which exhibit antiviral and antimicrobial properties. [] This highlights the versatility of this compound as a building block in medicinal chemistry.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














